N-methyl-4-(trifluoromethyl)aniline
Overview
Description
N-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a trifluoromethyl group is attached to the para position of the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-4-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation reactions using methylating agents such as dimethyl sulfate or methyl chloride. These reactions are conducted under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
N-methyl-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of fluorescent probes and other bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups.
Industry: This compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism by which N-methyl-4-(trifluoromethyl)aniline exerts its effects involves its ability to act as a nucleophile and participate in covalent bond formation. The trifluoromethyl group enhances the compound’s electron-donating properties, making it a valuable intermediate in various chemical reactions. Additionally, it can form coordination complexes with metal ions, further expanding its utility in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but lacks the methyl group on the nitrogen.
2-(Trifluoromethyl)aniline: The trifluoromethyl group is attached to the ortho position instead of the para position.
N-methyl-3-(trifluoromethyl)aniline: The trifluoromethyl group is attached to the meta position
Uniqueness
N-methyl-4-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the nitrogen. This configuration imparts distinct electronic properties, making it particularly useful in the synthesis of pharmaceuticals and other specialized chemicals .
Properties
IUPAC Name |
N-methyl-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUYWZJPVLDHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568183 | |
Record name | N-Methyl-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22864-65-9 | |
Record name | N-Methyl-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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